5-Amino-6-methoxypyridazin-3(2H)-one
Description
Properties
CAS No. |
14369-21-2 |
|---|---|
Molecular Formula |
C5H7N3O2 |
Molecular Weight |
141.13 |
IUPAC Name |
4-amino-3-methoxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C5H7N3O2/c1-10-5-3(6)2-4(9)7-8-5/h2H,1H3,(H3,6,7,9) |
InChI Key |
DLDHEFKWROJWFC-UHFFFAOYSA-N |
SMILES |
COC1=NNC(=O)C=C1N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazinone Derivatives
The biological and chemical profiles of pyridazinones are highly dependent on substituent patterns. Below is a comparative analysis of 5-Amino-6-methoxypyridazin-3(2H)-one and key analogs:
Substituent Effects at Positions 5 and 6
Physicochemical Properties
- Solubility : The methoxy group improves water solubility relative to phenyl or pentyloxyphenyl substituents .
- Electronic Effects: Amino and methoxy groups create an electron-donating synergy, raising the HOMO energy and enhancing susceptibility to electrophilic attack compared to electron-withdrawing groups (e.g., -Cl, -COCH₃) .
Research Findings and Trends
Recent studies highlight pyridazinones as privileged scaffolds in drug discovery. For example:
- Anticancer Potential: 5-Amino-6-aryl derivatives exhibit kinase inhibition, leveraging hydrogen bonding with ATP-binding pockets .
- Antimicrobial Activity : Methylthio and halogenated analogs disrupt bacterial membranes via hydrophobic interactions .
- Synthetic Versatility : Functionalization at position 5 (e.g., azide, acetyl) enables click chemistry or bioconjugation, as demonstrated in 5-azido-2-methyl-6-phenylpyridazin-3(2H)-one .
Preparation Methods
Reaction Mechanism
-
Hydrazone Formation : A 1,2-diketone reacts with hydrazine to form a monohydrazone intermediate.
-
Cyclization : Intramolecular cyclization eliminates water, forming the pyridazinone ring.
-
Functionalization : Post-cyclization modifications introduce methoxy and amino groups, though regioselectivity challenges may arise.
Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/water (3:1) | Maximizes solubility of intermediates |
| Temperature | 80–100°C | Accelerates cyclization but risks decomposition |
| Catalyst | p-Toluenesulfonic acid | Enhances reaction rate by 40% |
| Reaction Time | 6–8 hours | Shorter durations lead to incomplete cyclization |
This method achieves moderate yields (50–65%) but requires stringent control over stoichiometry to avoid byproducts like phthalazinones.
Multicomponent Synthesis Using Ionic Liquid Catalysts
A novel approach employs the ionic liquid 1-butyl-3-methylimidazolium bromochloroaluminate ([bmim]Br-AlCl₃) to catalyze a one-pot synthesis from cyclic anhydrides and arylhydrazines. This method simultaneously introduces methoxy and amino groups via Friedel-Crafts acylation and hydrazone cyclization.
Reaction Steps
-
Friedel-Crafts Acylation : Cyclic anhydrides react with arenes to form keto-carboxylic acids.
-
Hydrazone Formation : The keto-acid reacts with hydrazine to generate a hydrazone intermediate.
-
Cyclization : Intramolecular dehydration forms the pyridazinone core.
Performance Metrics
| Metric | Value |
|---|---|
| Yield | 75–85% |
| Reaction Time | 2–3 hours |
| Catalyst Loading | 10 mol% |
| Temperature | 60°C |
This method reduces purification steps and improves atom economy, though the ionic liquid’s cost and recyclability remain practical limitations.
Nucleophilic Substitution on Halogenated Pyridazinones
Substitution reactions on pre-formed pyridazinones offer a modular route to this compound. Starting from 6-chloro-5-methoxypyridazin-3(2H)-one, ammonia or amines introduce the amino group at position 5.
Key Considerations
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of ammonia, improving substitution efficiency.
-
Pressure : Reactions conducted under 5–10 atm pressure increase ammonia solubility, boosting yields by 15–20%.
-
Byproducts : Incomplete substitution yields 5-chloro-6-methoxypyridazin-3(2H)-one, necessitating column chromatography (silica gel, ethyl acetate/hexane) for purification.
Comparative Data
| Condition | Yield (Unoptimized) | Yield (Optimized) |
|---|---|---|
| Ambient Pressure | 45% | – |
| 10 atm Pressure | – | 65% |
| DMF vs. Ethanol | 50% vs. 30% | – |
For substrates sensitive to direct amination, temporary protection of the amino group (e.g., tert-butoxycarbonyl, Boc) ensures regioselective methoxy introduction. Subsequent acidic deprotection (HCl/dioxane) restores the amino functionality.
Case Study: Boc-Protected Intermediate
-
Protection : Treat 5-amino-6-hydroxypyridazin-3(2H)-one with Boc₂O in THF.
-
Methylation : React with methyl iodide/K₂CO₃ in acetone to install methoxy.
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Protection | 90% | 95% |
| Methylation | 85% | 92% |
| Deprotection | 95% | 98% |
This sequence achieves an overall yield of 73%, though multi-step purification increases operational complexity.
One-Pot Tandem Reactions
Recent advances leverage tandem Knoevenagel-Pinner reactions to assemble the pyridazinone ring with pre-installed substituents. For example, reacting salicylaldehyde derivatives with malononitrile dimer and hydrazine hydrate in ethanol-pyridine mixtures yields functionalized pyridazinones.
Example Protocol
-
Knoevenagel Condensation : Salicylaldehyde and malononitrile form a coumarin intermediate.
-
Pinner Reaction : Cyclization with hydrazine hydrate generates the pyridazinone core.
-
Tautomerization : Acidic workup stabilizes the 5-amino-6-methoxy structure.
| Parameter | Value |
|---|---|
| Yield | 70% |
| Reaction Time | 4 hours |
| Solvent | Ethanol-pyridine (3:1) |
Q & A
Q. Key Parameters :
- Temperature: Elevated temperatures (80–100°C) improve substitution efficiency but may degrade sensitive intermediates.
- Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the product with >90% purity .
Q. Common Pitfalls :
- Impurities from incomplete Boc deprotection require rigorous washing with NaHCO₃ .
What solvent systems are optimal for solubility studies of this compound?
Basic Research Question
Methodology :
- Use shake-flask method at 25°C with HPLC quantification .
- High Solubility : DMSO (>50 mg/mL), DMF (>40 mg/mL).
- Low Solubility : Water (<0.1 mg/mL), hexane (<0.05 mg/mL).
Q. Validation Parameters :
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | 0.9995 | ≥0.999 |
| LOD | 0.05 µg/mL | ≤0.1 µg/mL |
| Recovery (%) | 98.5–101.2 | 95–105% |
Interference Mitigation : Use SPE cartridges (C18) to remove biological matrix contaminants .
What structure-activity relationship (SAR) trends are observed for this compound derivatives?
Advanced Research Question
Key Findings :
- Amino Group : Essential for kinase inhibition (e.g., CDK2 IC₅₀ = 0.8 µM vs. 12 µM for deaminated analogs) .
- Methoxy Group : Enhances metabolic stability (t₁/₂ in human liver microsomes: 45 min vs. 15 min for 6-H analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
